4-Hydroxyhexenal

Description

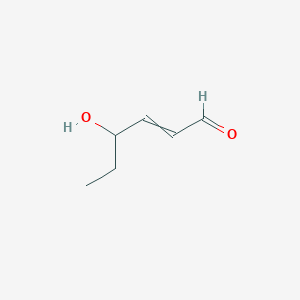

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-hydroxyhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUBIHWMKQZRB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313524 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17427-21-3, 17427-08-6, 109710-37-4 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17427-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenal, 4-hydroxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyhexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Hydroxyhexenal (4-HHE) Formation from n-3 Fatty Acids

Executive Summary

This guide provides a rigorous technical analysis of 4-Hydroxy-2-hexenal (4-HHE), a specific

Mechanistic Origins: The Chemistry of 4-HHE Formation[2]

The formation of 4-HHE is not a random degradation event but a specific outcome of free radical-mediated autoxidation of the omega-3 (

The Peroxidation Cascade

The process follows the classical radical chain reaction mechanism:

-

Initiation: A Reactive Oxygen Species (ROS), such as a hydroxyl radical (

), abstracts a hydrogen atom from a bis-allylic carbon (specifically C20 or C17 in DHA). -

Propagation: The resulting carbon-centered radical stabilizes via molecular rearrangement to form a conjugated diene, which reacts with molecular oxygen (

) to form a peroxyl radical ( -

Hydroperoxide Formation: The peroxyl radical abstracts a hydrogen from a neighboring lipid, forming a lipid hydroperoxide (

). -

-Scission (Hock Cleavage): In the presence of transition metals (

Pathway Visualization

The following diagram illustrates the structural transformation from the n-3 terminus of a PUFA to the reactive 4-HHE aldehyde.

Figure 1: Step-wise chemical degradation pathway of n-3 PUFAs leading to 4-HHE formation.

Comparative Biochemistry: 4-HHE (n-3) vs. 4-HNE (n-6)[3]

Differentiation between 4-HHE and 4-HNE is critical for interpreting lipidomics data. While structurally similar, their biological origins and reactivity profiles differ significantly.

Table 1: Physicochemical and Biological Comparison

| Feature | 4-Hydroxyhexenal (4-HHE) | 4-Hydroxynonenal (4-HNE) |

| Primary Precursor | n-3 PUFAs (DHA, EPA) | n-6 PUFAs (Linoleic, Arachidonic Acid) |

| Carbon Chain Length | 6 Carbons | 9 Carbons |

| Hydrophobicity | Moderate | High (Membrane-retained) |

| Reactivity (Michael Addition) | Lower reactivity toward proteins | Higher reactivity (More cytotoxic) |

| Primary Protein Targets | Nrf2, IKK, SREBP-1c | Mitochondria, Glutathione S-transferase |

| Physiological Context | Retina, Brain, Heart (Cardioprotective) | Liver, Adipose (Pro-inflammatory) |

| Detoxification Enzyme | Aldehyde Dehydrogenase (ALDH) | Glutathione S-Transferase (GST A4-4) |

Expert Insight: While 4-HNE is often cited as the "major" lipid peroxidation product, 4-HHE is the dominant aldehyde in tissues rich in DHA, such as the retina and neuronal membranes. Its lower reactivity allows it to function more effectively as a signaling molecule (hormesis) before reaching toxic thresholds.

Analytical Methodology: Validated Detection Protocol

Direct quantification of 4-HHE is challenging due to its volatility and instability. The "Gold Standard" method involves derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by LC-MS/MS analysis.

Protocol: DNPH Derivatization and LC-MS/MS[4][5]

Reagents:

-

2,4-DNPH (acidified)

-

Internal Standard:

-4-HHE or -

Solvents: Acetonitrile (LC-MS grade), Formic Acid

Step-by-Step Workflow:

-

Sample Preparation:

-

Homogenize tissue/plasma in PBS containing BHT (Butylated hydroxytoluene) to prevent artificial oxidation during processing.

-

Critical: Add internal standard immediately.

-

-

Derivatization:

-

Extraction:

-

Liquid-Liquid Extraction (LLE) using hexane or ethyl acetate.

-

Evaporate solvent under nitrogen stream; reconstitute in 50% Acetonitrile.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

-

Ionization: ESI Negative Mode (DNPH derivatives ionize better in negative mode).

-

MRM Transition: Monitor specific precursor

product ion transitions (e.g., m/z 293

-

Analytical Workflow Diagram

Figure 2: Standardized workflow for the extraction and mass spectrometric quantification of 4-HHE.

Biological Impact: The Dual Nature of 4-HHE[14]

4-HHE operates on a hormetic curve. At low physiological concentrations (1–5

The Nrf2 Adaptive Response (Cardioprotection)

Unlike free radicals which cause indiscriminate damage, 4-HHE forms specific adducts with cysteine residues on Keap1 (Kelch-like ECH-associated protein 1).

-

Keap1 Modification: 4-HHE modifies Cys151/Cys273/Cys288 on Keap1.

-

Nrf2 Release: This conformational change prevents Keap1 from ubiquitinating Nrf2.[8]

-

Translocation: Nrf2 accumulates and translocates to the nucleus.[8]

-

Gene Expression: Nrf2 binds to the Antioxidant Response Element (ARE), inducing Heme Oxygenase-1 (HO-1) and Glutamate-cysteine ligase (GCL).

Cytotoxicity and Protein Carbonylation

At high levels, 4-HHE acts as a toxic electrophile:

-

Protein Crosslinking: Forms Schiff bases and Michael adducts, leading to protein aggregation.

-

Metabolic Inhibition: Specifically downregulates SREBP-1c, impairing lipogenesis (relevant in placental biology and diabetes).

Signaling Pathway Diagram

Figure 3: Mechanism of Nrf2 activation by 4-HHE, leading to antioxidant gene expression.

References

-

Nakagawa, F., et al. (2014). "4-Hydroxy hexenal derived from dietary n-3 polyunsaturated fatty acids induces anti-oxidative enzyme heme oxygenase-1 in multiple organs."[4][9] Biochemical and Biophysical Research Communications. Link

-

Ishikado, A., et al. (2013). "4-Hydroxy hexenal derived from docosahexaenoic acid protects endothelial cells via Nrf2 activation." PLoS One. Link

-

Miyashita, T., et al. (2020).[11] "Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease."[2][12] Toxins. Link

-

Awad, A.M., et al. (2018). "Lipid Aldehydes 4-Hydroxynonenal and 4-Hydroxyhexenal Exposure Differentially Impact Lipogenic Pathways in Human Placenta."[13] Antioxidants.[5] Link

-

Zhang, H. & Forman, H.J. (2017). "4-Hydroxynonenal: mediated signaling and involvement in fibrotic diseases." Molecular Aspects of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Progress on new drug treatments for hepatic echinococcosis [frontiersin.org]

- 4. 4-Hydroxy Hexenal Derived from Docosahexaenoic Acid Protects Endothelial Cells via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. 4-Hydroxy hexenal derived from dietary n-3 polyunsaturated fatty acids induces anti-oxidative enzyme heme oxygenase-1 in multiple organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Biological Synthesis and Dynamics of 4-Hydroxyhexenal (4-HHE) in Vivo

Content Type: Technical Reference Guide Subject: Lipid Peroxidation Biochemistry & Analytical Quantification Audience: Senior Researchers, Biochemists, and Drug Discovery Leads

Executive Summary: The n-3 PUFA Paradox

4-Hydroxyhexenal (4-HHE) represents a critical biochemical paradox in lipid biology. Derived exclusively from the peroxidation of n-3 polyunsaturated fatty acids (PUFAs)—primarily Docosahexaenoic acid (DHA)—it serves as both a cytotoxic aldehyde capable of cross-linking proteins and a potent hormetic signaling molecule. Unlike its n-6 counterpart, 4-Hydroxynonenal (4-HNE), 4-HHE is generated in tissues rich in DHA (e.g., retina, brain, vascular endothelium) and plays a distinct role in activating the Nrf2 antioxidant response element.

This guide deconstructs the in vivo biogenesis of 4-HHE, its metabolic regulation by Phase II detoxification enzymes, and provides a validated LC-MS/MS protocol for its quantification in biological matrices.

Mechanistic Biogenesis: From DHA to 4-HHE

The biological "synthesis" of 4-HHE is a non-enzymatic, free-radical-mediated degradation of DHA. While lipoxygenases (e.g., 12-LOX, 15-LOX) can initiate the formation of hydroperoxides, the cleavage into the aldehyde 4-HHE is predominantly driven by reactive oxygen species (ROS) and metal catalysis (Fenton chemistry).

The Radical Cascade

The transformation of DHA (22:6 n-3) into 4-HHE follows a specific peroxidation sequence:

-

Initiation: A hydroxyl radical (

) or similar oxidant abstracts a bis-allylic hydrogen from the DHA carbon chain. -

Propagation: The resulting carbon-centered radical reacts with molecular oxygen (

) to form a peroxyl radical ( -

-Cleavage (Hock Cleavage): This is the critical step. The hydroperoxide at the

Visualization of the Pathway

The following diagram illustrates the flow from DHA peroxidation to 4-HHE formation and its subsequent downstream fates (adduction vs. detoxification).

Figure 1: The biogenic pathway of 4-HHE from DHA, highlighting the bifurcation between cytotoxic adduction and signaling/detoxification.

Metabolic Regulation & Detoxification

The accumulation of 4-HHE is tightly regulated. Biological systems employ a "sink" mechanism to prevent aldehyde toxicity. Drug developers targeting oxidative stress must account for these clearance pathways, as inhibiting them can lead to fulminant proteotoxicity.

| Enzyme Class | Specific Isoform | Mechanism | Product |

| Glutathione S-Transferases | GSTA4-4 (Major) | Catalyzes the Michael addition of Glutathione (GSH) to the C3 of 4-HHE.[1] | GS-HHE (Glutathionyl-HHE) |

| Aldehyde Dehydrogenases | ALDH2 , ALDH3A1 | Oxidizes the aldehyde group to a carboxylic acid. | 4-HHEA (4-hydroxy-2-hexenoic acid) |

| Alcohol Dehydrogenases | ADH | Reduces the aldehyde to an alcohol. | 1,4-DHHE (1,4-dihydroxy-2-hexene) |

| Transporters | RLIP76 (RalBP1) | ATP-dependent efflux pump moving GS-HHE out of the cell. | Extracellular Conjugates |

Key Insight: GSTA4-4 is the primary gatekeeper. Its suppression leads to rapid accumulation of 4-HHE and subsequent mitochondrial dysfunction via adduction of electron transport chain proteins.

Analytical Protocol: Quantification of 4-HHE in Tissue

Quantifying 4-HHE is challenging due to its volatility and reactivity. Direct measurement often fails; derivatization is required to stabilize the analyte. The following protocol utilizes LC-MS/MS with DNPH derivatization , the industry standard for high-sensitivity detection.

Reagents & Standards

-

Internal Standard (IS):

-4-HHE (Deuterated standard is mandatory for accurate quantitation). -

Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile.

-

Extraction Solvent: Methanol (ice-cold) containing 0.005% BHT (butylated hydroxytoluene) to prevent artificial oxidation during processing.

Step-by-Step Methodology

Step 1: Tissue Homogenization & Protein Precipitation

-

Weigh ~50 mg of frozen tissue (e.g., liver, retina).

-

Add 10 µL of Internal Standard (

-4-HHE, 1 µM). -

Add 500 µL of ice-cold Methanol/BHT.

-

Homogenize immediately (Bead beater: 2 cycles, 30s, 4°C) to halt enzymatic activity.

-

Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.

Step 2: Derivatization

-

Mix supernatant with 50 µL of DNPH solution (50 mM in 1N HCl).

-

Incubate at 37°C for 1 hour in the dark (shaking).

-

Note: Acidic conditions catalyze the hydrazone formation.

-

Step 3: Solid Phase Extraction (SPE)

-

Use C18 SPE cartridges (e.g., Oasis HLB).

-

Condition: 1 mL Methanol

1 mL Water. -

Load the derivatized sample.

-

Wash: 1 mL 10% Methanol (removes excess DNPH).

-

Elute: 1 mL 100% Acetonitrile.

-

Evaporate to dryness under

and reconstitute in 100 µL Mobile Phase (50:50 Water/Acetonitrile).

Step 4: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: ESI Negative Mode (DNPH derivatives ionize better in negative mode).

-

MRM Transitions:

-

4-HHE-DNPH: m/z 293

163 -

-4-HHE-DNPH: m/z 296

-

Analytical Workflow Diagram

Figure 2: Validated workflow for the extraction and quantification of 4-HHE from complex biological matrices.

References

-

Long, E. K., & Picklo, M. J. (2010). Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: Make some room HNE...[2] Free Radical Biology and Medicine.[3] Link

-

Ishikado, A., et al. (2013).[4] 4-Hydroxy hexenal derived from docosahexaenoic acid protects endothelial cells via Nrf2 activation.[4] PLOS ONE. Link

-

Awada, M., et al. (2012). N-3 PUFA derived 4-hydroxy-2-hexenal (4-HHE) and its potential role in protein adduction and signaling. Chemical Research in Toxicology. Link

-

Zhong, H., & Yin, H. (2015). Role of lipid peroxidation derived 4-hydroxynonenal (4-HNE) in cancer: Focusing on mitochondria. Redox Biology.[3][5] Link

-

Guéraud, F., et al. (2010). Chemistry and biochemistry of lipid peroxidation products.[6][2][7] Free Radical Research.[5] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. imrpress.com [imrpress.com]

- 4. 4-Hydroxy hexenal derived from docosahexaenoic acid protects endothelial cells via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological mechanisms of traditional Chinese medicine in treating gastric cancer: a focus on the ferroptosis regulation [frontiersin.org]

Technical Guide: The Role of 4-Hydroxyhexenal (4-HHE) in Lipid Peroxidation

Executive Summary

4-Hydroxyhexenal (4-HHE) is a major

This guide analyzes 4-HHE not merely as a marker of oxidative stress, but as a bioactive signaling molecule capable of inducing adaptive responses (hormesis) via the Nrf2 pathway at low concentrations, while driving cytotoxicity and mitochondrial dysfunction at high concentrations.

Part 1: Biochemistry of Formation and Reactivity

The n-3 Specific Pathway

While 4-HNE is derived from n-6 Arachidonic Acid, 4-HHE is the specific oxidation product of Docosahexaenoic Acid (DHA) . This distinction is vital for tissue-specific pathology. The formation occurs via

Diagram 1: 4-HHE Formation Pathway

The following flowchart illustrates the degradation of DHA into 4-HHE.

Caption: The oxidative degradation of DHA leads to the formation of 4-HHE, a stable electrophile that readily forms adducts with biomolecules.

Comparative Reactivity: 4-HHE vs. 4-HNE

4-HHE acts as a "soft" electrophile. Its toxicity and signaling potential are dictated by its reactivity with nucleophilic amino acid residues.

| Feature | 4-Hydroxyhexenal (4-HHE) | 4-Hydroxynonenal (4-HNE) |

| Precursor | n-3 PUFA (DHA, EPA) | n-6 PUFA (Arachidonic Acid, Linoleic Acid) |

| Primary Tissue Target | Retina, Brain, Endothelium | Liver, Adipose Tissue, Systemic |

| Reactivity | Lower hydrophobicity; faster clearance | Higher hydrophobicity; greater membrane retention |

| Primary Adduct Mechanism | Michael Addition (Cys, His, Lys) | Michael Addition (Cys, His, Lys) |

| Physiological Role | Nrf2 activator (Hormesis), Vasoprotection | Apoptosis inducer, Insulin resistance |

Expert Insight: Although 4-HNE is generally considered more cytotoxic due to its higher lipophilicity (allowing it to persist in membranes), 4-HHE is the dominant aldehyde in the eye . Research indicates 4-HHE levels in the retina can exceed those of 4-HNE, making it the primary driver of oxidative damage in Age-Related Macular Degeneration (AMD) [1].

Part 2: Molecular Mechanisms of Action[4]

The "Soft Electrophile" Mechanism

4-HHE contains three functional groups: an aldehyde, a C2=C3 double bond, and a hydroxyl group at C4.

-

Michael Addition: The C3 carbon is positively charged (electrophilic) and is attacked by "soft" nucleophiles, primarily the sulfhydryl (-SH) group of Cysteine and the imidazole group of Histidine .

-

Schiff Base Formation: The C1 aldehyde group reacts with primary amines (Lysine), though this is kinetically slower than Michael addition.

Signaling: The Nrf2 Hormetic Response

At low physiological concentrations (1–5 µM), 4-HHE functions as a signaling molecule. It modifies specific cysteine residues on Keap1 , the negative regulator of Nrf2.[4] This modification prevents Keap1 from targeting Nrf2 for ubiquitination, allowing Nrf2 to translocate to the nucleus and induce antioxidant genes (e.g., HO-1).

Diagram 2: 4-HHE Mediated Nrf2 Activation

Caption: 4-HHE modifies Keap1 sensors, halting Nrf2 degradation and triggering antioxidant defense (HO-1).

Part 3: Analytical Methodology (LC-MS/MS)

Trustworthiness Principle: Aldehydes are volatile and unstable. Direct measurement without derivatization yields poor reproducibility.[5] The following protocol uses Isotope Dilution LC-MS/MS with hydrazine derivatization, the gold standard for quantitative lipidomics.

Protocol: Quantification of 4-HHE in Biological Tissue[3]

Objective: Quantify free 4-HHE in retinal or brain tissue.

Standard:

Step-by-Step Workflow:

-

Sample Preparation & Spiking (Self-Validation Step):

-

Homogenize 50mg tissue in PBS containing BHT (Butylated hydroxytoluene) to prevent ex vivo oxidation.

-

Critical: Immediately add 5 ng of

-4-HHE internal standard. This accounts for extraction losses and matrix effects.

-

-

Derivatization:

-

Extraction:

-

Perform Liquid-Liquid Extraction (LLE) using Dichloromethane or Ethyl Acetate.

-

Centrifuge and collect the organic layer.

-

Evaporate to dryness under nitrogen stream; reconstitute in Mobile Phase (50:50 Methanol/Water).

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (common for DNPH derivatives).

-

MRM Transitions (Example):

-

4-HHE-DNPH: m/z 293

163 -

-4-HHE-DNPH: m/z 296

-

-

-

Data Calculation:

-

Calculate the ratio of Analyte Area / Internal Standard Area.

-

Quantify against a calibration curve prepared in the same matrix.

-

Part 4: Physiological & Pathological Implications[8]

Retinal Degeneration (AMD)

The retina contains the highest concentration of DHA in the body. In Age-Related Macular Degeneration (AMD), oxidative stress converts this DHA into 4-HHE.

-

Mechanism: 4-HHE modifies proteins in the Retinal Pigment Epithelium (RPE), inhibiting mitochondrial function and inducing apoptosis [2].

-

Contrast: While 4-HNE is present, 4-HHE is the specific byproduct of the photoreceptor outer segments (rich in DHA), making it a more specific marker for retinal health.

Cardiovascular Protection

Contrary to its toxic role in the eye, endothelial 4-HHE can be protective.

-

Observation: Fish oil diets (high n-3) increase plasma 4-HHE.

-

Effect: This moderate increase activates Nrf2 in endothelial cells, upregulating Heme Oxygenase-1 (HO-1), which reduces vascular inflammation [3].

References

-

Long, E. K., & Picklo, M. J. (2010). Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: Make some room HNE...[2] Free Radical Biology and Medicine.[12][13] Link

-

Nakagawa, F., et al. (2014). 4-Hydroxy hexenal derived from docosahexaenoic acid protects endothelial cells via Nrf2 activation. PLoS One. Link

-

Awada, M., et al. (2012). Dietary oxidized n-3 PUFA induce oxidative stress and inflammation: role of intestinal absorption of 4-HHE and reactivity in intestinal cells.[13] Journal of Lipid Research. Link

-

Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine.[12][13] Link

Sources

- 1. Lipid Aldehydes 4-Hydroxynonenal and 4-Hydroxyhexenal Exposure Differentially Impact Lipogenic Pathways in Human Placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxy Hexenal Derived from Docosahexaenoic Acid Protects Endothelial Cells via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Dietary oxidized n-3 PUFA induce oxidative stress and inflammation: role of intestinal absorption of 4-HHE and reactivity in intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of 4-Hydroxyhexenal (4-HHE) Induced Cytotoxicity

The following technical guide details the mechanistic pathways and experimental characterization of 4-Hydroxyhexenal (4-HHE) induced cytotoxicity.

Content Type: Technical Guide | Version: 1.0 Author Role: Senior Application Scientist

Executive Summary

4-Hydroxy-2E-hexenal (4-HHE) is a bioactive lipid peroxidation product derived specifically from n-3 polyunsaturated fatty acids (PUFAs) such as Docosahexaenoic acid (DHA) and Eicosapentaenoic acid (EPA).[1] Unlike its n-6 counterpart 4-Hydroxynonenal (4-HNE), 4-HHE is often overlooked despite its distinct signaling footprint in tissues rich in n-3 PUFAs (e.g., retina, brain, and cardiovascular systems).

This guide dissects the cytotoxicity of 4-HHE through the lens of electrophilic stress . The mechanism is not a simple toxicity event but a cascading failure of adaptive responses (Nrf2/Keap1) transitioning into mitochondrial collapse and regulated cell death (Apoptosis/Ferroptosis).

Molecular Origins and Chemical Reactivity

To understand the toxicity, one must understand the warhead. 4-HHE is an

The Adduction Hierarchy

Per the Hard and Soft Acids and Bases (HSAB) theory, 4-HHE preferentially targets sulfhydryl groups (-SH) over amino groups (-NH2).

-

Primary Target (Michael Addition): Cysteine residues (Cys). The double bond (

) of 4-HHE is attacked by the thiolate anion of Cys. This is the dominant mechanism of signal transduction modification. -

Secondary Target (Schiff Base): Lysine (Lys) and Histidine (His) residues.[3] The carbonyl carbon (

) reacts with amines. These adducts are often associated with protein cross-linking and aggregation.

Causality Insight: The stability of the Michael adduct means that 4-HHE modifications are often irreversible without enzymatic intervention (e.g., Glutathione S-transferase), leading to the accumulation of "toxic proteins" that trigger the Unfolded Protein Response (UPR).

Core Mechanisms of Cytotoxicity

The transition from adaptive signaling to cytotoxicity occurs when intracellular 4-HHE concentrations exceed the buffering capacity of Glutathione (GSH).

A. Mitochondrial Dysfunction: The Energetic Collapse

Mitochondria are both the primary source and the primary victim of 4-HHE.

-

ETC Inhibition: 4-HHE forms adducts with subunits of Complex I and II (e.g., SDHA). This blocks electron flow, forcing electron leakage.

-

ROS Amplification: Leaked electrons react with

to form Superoxide ( -

Membrane Potential Loss: High levels of 4-HHE induce the opening of the Mitochondrial Permeability Transition Pore (mPTP), collapsing

and releasing Cytochrome c.

B. Signaling Modulation

-

Nrf2/Keap1 (The Adaptive Phase): At low concentrations (<5

M), 4-HHE adducts Cys residues on Keap1. This prevents Nrf2 ubiquitination, allowing Nrf2 to translocate to the nucleus and transcribe antioxidant genes (HO-1, NQO1). -

NF-

B (The Inflammatory Phase): 4-HHE activates IKK via the NIK pathway, leading to I

C. Quantitative Comparison: 4-HHE vs. 4-HNE

While mechanistically similar, their potency and localization differ.

| Feature | 4-HHE (Hydroxyhexenal) | 4-HNE (Hydroxynonenal) |

| Precursor | n-3 PUFAs (DHA, EPA) | n-6 PUFAs (Linoleic, Arachidonic) |

| Primary Tissues | Retina, Brain, Placenta | Liver, Adipose, Vasculature |

| Electrophilicity | Moderate | High |

| Detoxification | Rapid (Aldehyde Dehydrogenase) | Slower |

| Specific Targets | Glutamate Transporters, SCD1 | 20S Proteasome, Hsp70 |

Visualizing the Pathway

The following diagram illustrates the progression from lipid peroxidation to cell death.

Figure 1: The mechanistic cascade of 4-HHE cytotoxicity, highlighting the divergence between adaptive signaling (Nrf2) and toxic collapse (Mitochondrial dysfunction) based on dose and accumulation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Detection of 4-HHE Protein Adducts (Western Blot)

Objective: Visualize proteins modified by 4-HHE.[4][5][6] Why this matters: Detecting free 4-HHE is difficult due to volatility. Detecting the adduct is the standard for proving biological impact.

-

Sample Preparation:

-

Lyse cells in RIPA buffer containing 50 mM N-ethylmaleimide (NEM) .

-

Causality: NEM blocks free thiol groups immediately upon lysis. Without NEM, artificial adduction can occur during the lysis process as sequestered 4-HHE is released, leading to false positives.

-

-

Electrophoresis & Transfer:

-

Run SDS-PAGE and transfer to PVDF membrane.

-

-

Blocking:

-

Use 5% non-fat dry milk. Avoid BSA if possible, as commercial BSA can sometimes contain oxidized lipids/aldehydes depending on the grade.

-

-

Primary Antibody:

-

Incubate with Anti-4-HHE Monoclonal Antibody (e.g., clone HHE53).

-

Validation Step (Specificity Control): In a parallel lane, pre-incubate the antibody with 10

M synthetic 4-HHE-BSA standard for 1 hour before adding to the membrane. If the band is specific, this "blocking peptide" approach should eliminate the signal.

-

-

Detection:

-

Use HRP-conjugated secondary antibody and ECL.

-

Protocol B: Mitochondrial Bioenergetics (Seahorse XF Analysis)

Objective: Quantify the functional impact of 4-HHE on respiration.

-

Seeding: Seed cells (e.g., HUVECs, Cardiomyocytes) in XF96 plates.

-

Treatment:

-

Treat with 4-HHE (0, 5, 10, 25

M) for 4–24 hours. -

Critical Step: 4-HHE is unstable in serum. Treat in reduced-serum (1%) media to prevent the aldehyde from reacting with serum albumin before it reaches the cells.

-

-

Assay Running Media:

-

Unbuffered DMEM (pH 7.4) with Glucose, Pyruvate, and Glutamine.

-

-

Injections (The Stress Test):

-

Port A (Oligomycin): Inhibits ATP Synthase. Measures ATP-linked respiration. Expected Result: 4-HHE decreases this significantly.[7]

-

Port B (FCCP): Uncoupler. Collapses proton gradient. Measures Maximal Respiration. Expected Result: 4-HHE treatment obliterates the "spare respiratory capacity," indicating damage to ETC complexes.

-

Port C (Rotenone/Antimycin A): Shuts down Complex I/III. Validation: This confirms that the oxygen consumption measured is indeed mitochondrial.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing 4-HHE toxicity in a new cell line.

Figure 2: Step-by-step workflow for validating 4-HHE cytotoxicity, prioritizing dose-finding (IC50) before expensive mechanistic assays.

References

-

Signaling and cytotoxic functions of 4-hydroxyalkenals. Source: PubMed / NIH.[3] URL:[Link]

-

The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance. Source: MDPI / ResearchGate. URL:[Link]

-

Lipid Aldehydes 4-Hydroxynonenal and 4-Hydroxyhexenal Exposure Differentially Impact Lipogenic Pathways. Source: NIH / PMC.[3] URL:[Link]

-

Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease. Source: NIH / PMC.[3] URL:[Link]

-

4-Hydroxynonenal regulates mitochondrial function in human small airway epithelial cells. Source: NIH / PMC.[3] URL:[Link]

Sources

- 1. Signaling and cytotoxic functions of 4-hydroxyalkenals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MOLECULAR MECHANISMS OF 4-HYDROXY-2-NONENAL AND ACROLEIN TOXICITY: NUCLEOPHILIC TARGETS AND ADDUCT FORMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxynonenal regulates mitochondrial function in human small airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxyhexenal (4-HHE) Signaling Pathways: A Technical Guide

Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

4-Hydroxyhexenal (4-HHE) is a bioactive lipid peroxidation product derived specifically from n-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA). Unlike its n-6 counterpart 4-hydroxynonenal (4-HNE), 4-HHE is often overlooked despite its critical role in tissues rich in n-3 fatty acids, such as the retina, brain, and cardiovascular system.

This guide delineates the biphasic nature of 4-HHE signaling: at physiological concentrations (<1

Part 1: The Biochemistry of 4-HHE

Formation and Chemical Reactivity

4-HHE is an

-

C3 Carbon: Susceptible to nucleophilic attack (Michael addition) by thiols (Cys), imidazoles (His), and amines (Lys) on proteins.

-

Carbonyl Carbon (C1): Forms Schiff bases with primary amines (Lys residues).

Key Distinction: While 4-HNE is more lipophilic, 4-HHE is smaller and potentially more diffusible, allowing it to reach nuclear targets more rapidly.

Metabolism and Detoxification

Cellular tolerance to 4-HHE relies on rapid metabolism. Accumulation occurs only when these systems are overwhelmed.

-

Glutathione S-Transferases (GSTs): Catalyze the Michael addition of Glutathione (GSH) to 4-HHE, forming GS-HHE (primary detoxification route).

-

Aldehyde Dehydrogenases (ALDHs): Oxidize 4-HHE to 4-hydroxyhexenoic acid (4-HHA).

-

Aldose Reductase: Reduces 4-HHE to 1,4-dihydroxyhexene (1,4-DHH).

Part 2: Core Signaling Mechanisms

The Adaptive Phase: Nrf2/Keap1 Pathway

At sub-lethal concentrations (0.1 – 5

The Cysteine Code of Keap1: 4-HHE modifies critical sensor cysteines on Keap1, specifically Cys151 , Cys273 , and Cys288 .

-

Mechanism: Modification of Cys151 induces a conformational change in Keap1 that prevents the ubiquitination of Nrf2 by the Cul3-Rbx1 E3 ligase complex.

-

Outcome: Nrf2 stabilizes, translocates to the nucleus, and binds Antioxidant Response Elements (ARE), driving expression of HO-1, NQO1, and GCLC.

The Inflammatory Phase: NF- B Activation

Under conditions of chronic oxidative stress, 4-HHE promotes inflammation via the NF-

-

IKK Activation: 4-HHE can directly modify I

B Kinase (IKK) or upstream kinases (NIK), leading to the phosphorylation and degradation of I -

p38 MAPK Crosstalk: 4-HHE activates p38 MAPK, which enhances NF-

B transactivation potential.

The Toxic Phase: Mitochondrial Dysfunction & Apoptosis

At high concentrations (>10

-

Mitochondrial Adducts: 4-HHE forms adducts with electron transport chain components (e.g., Complex II subunits), leading to electron leakage and secondary ROS generation.

-

Apoptosis: The loss of mitochondrial membrane potential (

) triggers Cytochrome c release and Caspase-3 activation.

Visualization: The Dual-Face Signaling of 4-HHE

The following diagram illustrates the concentration-dependent divergence of 4-HHE signaling.

Figure 1: Concentration-dependent signaling divergence of 4-HHE. Low doses activate the Nrf2 antioxidant defense, while high doses trigger NF-

Part 3: Experimental Protocols & Workflows

This section details self-validating protocols for studying 4-HHE.

Preparation of 4-HHE for Cell Culture

4-HHE is unstable and often sold as a dimethylacetal (DMA) precursor or an ethanolic solution. Protocol:

-

Source: Purchase 4-HHE-DMA (stable precursor).

-

Hydrolysis: Mix 4-HHE-DMA with 1M HCl (ratio 1:1) and incubate at room temperature for 30 minutes to release the free aldehyde.

-

Neutralization: Neutralize strictly with equimolar NaOH.

-

Quantification: Verify concentration using absorbance at 224 nm (

= 13,750 M -

Treatment: Use bolus addition for acute signaling (0-2h) or repeated low-dose addition (every 2h) to mimic chronic physiological stress.

Detection of 4-HHE Protein Adducts (The "Adductome")

Detecting the specific "fingerprint" of 4-HHE modification is superior to measuring free 4-HHE.

Method A: Biotin-Hydrazide Enrichment & LC-MS/MS (Gold Standard)

This workflow enriches carbonylated proteins before identification.

Workflow Diagram:

Figure 2: Proteomic workflow for identifying 4-HHE modified proteins using biotin-hydrazide enrichment.

Step-by-Step:

-

Lysis: Lyse cells in buffer containing 1% NP-40 and protease inhibitors. Crucial: Do not use buffers with primary amines (Tris/Glycine) as they quench HHE. Use HEPES or Phosphate.

-

Labeling: Incubate lysate with 5 mM Biotin-Hydrazide for 2h at RT. This labels the carbonyl group of the HHE adduct.

-

Enrichment: Pass sample over Streptavidin-agarose beads. Wash stringently (high salt/urea) to remove non-adducted proteins.

-

Digestion: Perform on-bead trypsin digestion.

-

Analysis: Analyze peptides via LC-MS/MS. Look for mass shift of +112.09 Da (Michael adduct) or +94.08 Da (Schiff base).

Method B: Competitive ELISA (High Throughput)

For screening drug candidates that prevent HHE damage.

-

Coating: Coat plates with HHE-BSA conjugate.

-

Competition: Add sample (cell lysate) and primary anti-HHE antibody. Free HHE-adducts in the sample compete with the plate-bound HHE-BSA for the antibody.

-

Readout: Lower absorbance = Higher HHE adduct levels in sample.

Part 4: Quantitative Data Summary

| Parameter | Physiological Context | Pathological Context | Experimental Target |

| Concentration | 30 - 150 nM (Plasma) | 1 - 10 | 0.5 - 50 |

| Primary Target | Keap1 (Cys151, Cys288) | Mitochondrial Proteins, DNA | Nrf2 (Low), Caspase (High) |

| Cellular Outcome | Antioxidant Defense (Hormesis) | Inflammation, Apoptosis | Survival vs. Death |

| Half-Life | < 2 minutes | Extended (Saturation of GSTs) | Unstable (requires fresh prep) |

Part 5: Therapeutic Implications

Drug development strategies targeting 4-HHE pathways focus on two opposing goals:

-

Scavenging (Cytoprotection): In neurodegenerative diseases (Alzheimer's, AMD), the goal is to remove toxic HHE.

-

Approach: Small molecule scavengers (e.g., Carnosine analogs) or GST inducers.

-

-

Mimicking (Hormesis): In metabolic syndrome, low-dose HHE mimics exercise/fasting by activating Nrf2.

-

Approach: Electrophilic drugs (e.g., Bardoxolone methyl derivatives) that mimic the "cysteine sensor" activity of 4-HHE without the toxicity.

-

References

-

Signaling of 4-HNE in Nrf2 and NF-κB pathway. ResearchGate. Source:

-

Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction. NIH. Source:

-

Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease. MDPI. Source:

-

Modification of Keap1 Cysteine Residues by Sulforaphane. NIH. Source:

-

4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. MDPI. Source:

-

Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry. ACS Publications. Source:

-

Measurement of 4-HHE Michael adduct on plasma proteins. ResearchGate. Source:

-

OxiSelect™ HNE Adduct Competitive ELISA Kit. Cell Biolabs. Source:

Sources

Physiological Concentrations and Metabolic Fate of 4-Hydroxyhexenal (4-HHE) in Biological Tissues

[1]

Executive Summary

4-Hydroxy-2-hexenal (4-HHE) is a bioactive lipid aldehyde generated exclusively from the peroxidation of n-3 polyunsaturated fatty acids (PUFAs), primarily docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). Unlike its n-6 counterpart, 4-hydroxynonenal (4-HNE), 4-HHE is often overlooked despite its higher relative abundance in n-3 rich tissues such as the retina and brain.

This technical guide provides a definitive analysis of 4-HHE physiological concentrations, establishing a baseline for healthy tissue versus pathological accumulation. It details the specific metabolic pathways governing its clearance and outlines the gold-standard mass spectrometry protocols required for its accurate quantification.

Part 1: Biochemical Origin and Formation

4-HHE is not merely a waste product of oxidative stress but a signaling molecule that functions hormetically. Its formation is initiated by the non-enzymatic peroxidation of DHA, a critical phospholipid component of neuronal and retinal membranes.

Mechanism of Formation

The carbon chain length of the aldehyde is determined by the position of the double bond in the parent fatty acid. DHA (22:6 n-3) undergoes hydrogen abstraction at the bis-allylic carbons, leading to the formation of hydroperoxides that degrade into 4-HHE.

Part 2: Physiological Concentrations in Tissues

Quantifying 4-HHE is analytically challenging due to its volatility and high reactivity with protein nucleophiles (histidine, cysteine, lysine). Consequently, values are categorized into Free 4-HHE (unbound, bioactive) and Total/Adducted 4-HHE (cumulative stress marker).

Baseline vs. Pathological Concentrations

The following data aggregates quantitative mass spectrometry findings from human and rodent models.

| Tissue / Fluid | Physiological Concentration (Healthy) | Pathological Concentration (Disease State) | Fold Change | Notes |

| Human Plasma | 37 ± 15 nmol/L (Free) | 145 - 175 nmol/L (CKD Stage 3-5) | ~4.5x | 4-HHE levels often exceed 4-HNE in healthy plasma due to distinct clearance rates. |

| Retina (Rat) | ~10-20 pmol/mg protein | >35 pmol/mg protein (Light damage) | ~1.7x | High DHA content in photoreceptor outer segments makes retina a primary reservoir. |

| Brain (Cortex) | ~10-15 pmol/mg protein | >50 pmol/mg protein (Neurodegeneration) | ~3-5x | 4-HHE accumulates in Alzheimer's/Parkinson's; derived from neuronal membrane DHA. |

| Liver | <5 nmol/g wet weight | ~20-100 nmol/g (Steatosis/NAFLD) | >4x | Rapidly metabolized by GSTs; accumulation indicates metabolic enzyme failure. |

| Placenta | <0.1 µM (Cellular) | >10 µM (Preeclampsia/Oxidative Stress) | >100x | High levels impair trophoblast invasion and lipid metabolism genes (SREBP1). |

Critical Insight: In healthy human plasma, free 4-HHE (37 nmol/L) has been observed at higher concentrations than free 4-HNE (13 nmol/L).[1] This challenges the dogma that 4-HNE is always the dominant aldehyde, highlighting the specific relevance of 4-HHE in n-3 supplemented or DHA-rich biological systems.

Part 3: Metabolism and Detoxification Pathways

The toxicity of 4-HHE is mitigated by three primary enzymatic pathways. The specific affinity of Aldose Reductase (AKR1B1) for 4-HHE is a critical determinant of retinal health.

-

Glutathione S-Transferases (GSTs): Conjugate 4-HHE with glutathione (GSH).[2][3]

-

Aldose Reductase (AR/AKR1B1): Reduces the aldehyde group to an alcohol (DHN). Km ~40 µM .[4]

-

Aldehyde Dehydrogenase (ALDH): Oxidizes 4-HHE to 4-hydroxy-2-hexenoic acid (HHA).

[3][7]

Part 4: Analytical Methodology (GC-MS)

To accurately measure physiological (nanomolar) concentrations of 4-HHE, derivatization is mandatory to stabilize the molecule and improve volatility. The PFBHA-TMS method is the gold standard for specificity.

Protocol: Quantification of Free 4-HHE in Plasma/Tissue

Reagents:

-

Derivatizing Agent: O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA).

-

Internal Standard: 9D3-4-HHE (Deuterated analog).

-

Silylating Agent: BSTFA + 1% TMCS.

Workflow:

-

Sample Prep:

-

Add 50 µL plasma or 20 mg homogenized tissue to 10 ng of Internal Standard (9D3-4-HHE) .

-

Add BHT (Butylated hydroxytoluene) immediately to prevent artificial oxidation during processing.

-

-

Derivatization 1 (Oximation):

-

Extraction:

-

Extract derivatives with hexane/methanol. Evaporate to dryness under nitrogen.

-

-

Derivatization 2 (Silylation):

-

Add 50 µL BSTFA. Heat at 60°C for 15 min.

-

Mechanism:[1] Converts the hydroxyl group (-OH) to a trimethylsilyl (TMS) ether.

-

-

GC-MS Analysis:

-

Column: DB-5MS or equivalent.

-

Ionization: Negative Ion Chemical Ionization (NICI) for high sensitivity (femtomole range).

-

Monitoring: SIM mode. Target ions: m/z 152 (4-HHE derivative) and m/z 155 (Internal Standard).

-

References

-

Accumul

- Source: Vella, R. E., et al. (2020). "Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease.

-

URL:[Link]

-

Aldose Reductase Detoxific

-

Retinal Protein Modific

- Source: Tanito, M., et al. (2005). "Protein modifications by 4-hydroxynonenal and 4-hydroxyhexenal in light-exposed rat retina.

-

URL:[Link]

-

Placental Lipid Metabolism and 4-HHE

-

GC-MS Method for Hydroxyalkenals

- Source: Van Kuijk, F. J., et al. (1995). "Quantitative measurement of 4-hydroxyalkenals in oxidized low-density lipoprotein by gas chromatography-mass spectrometry." Analytical Biochemistry.

-

URL:[Link]

Sources

- 1. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant Role of Glutathione S-Transferases: 4-Hydroxynonenal, a Key Molecule in Stress-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of 4-hydroxynonenal and 4-hydroxyhexenal by retinal aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldose Reductase Inhibition Suppresses Oxidative Stress-Induced Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-HNE Immunohistochemistry and Image Analysis for Detection of Lipid Peroxidation in Human Liver Samples Using Vitamin E Treatment in NAFLD as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxyhexenal (4-HHE): The n-3 Specific Oxidative Stress Biomarker

This guide serves as an advanced technical resource for the quantification and interpretation of 4-Hydroxyhexenal (4-HHE) in biological systems. It synthesizes current biochemical literature with practical, field-proven analytical protocols.

Executive Summary

While 4-Hydroxynonenal (4-HNE) is the widely recognized marker of n-6 fatty acid peroxidation (e.g., Arachidonic Acid), 4-Hydroxyhexenal (4-HHE) is the specific downstream aldehyde generated from the oxidation of n-3 polyunsaturated fatty acids (PUFAs) , primarily Docosahexaenoic Acid (DHA).[1][2]

For drug development and pathology research, distinguishing between 4-HHE and 4-HNE is critical. 4-HHE acts as a "hormetic" signaling molecule: at low physiological concentrations, it activates cytoprotective Nrf2 pathways; at high pathological concentrations, it forms cytotoxic protein adducts implicated in neurodegeneration and retinal diseases.

PART 1: The Biochemistry of Formation & Reactivity

The n-3 Specific Cascade

Unlike 4-HNE, 4-HHE is exclusively derived from n-3 PUFAs.[1] This makes it a unique tracer for oxidative damage in tissues rich in DHA, such as the retina and cerebral cortex .

Mechanism of Formation:

The process begins with the abstraction of a bis-allylic hydrogen from DHA, followed by oxygen insertion, hydroperoxide formation, and

Figure 1: The oxidative cascade from DHA to 4-HHE. Note the specificity to n-3 precursors.

Chemical Reactivity & Adduct Formation

4-HHE is an

-

Reactivity Profile: 4-HHE is generally less reactive than 4-HNE due to its shorter carbon chain, which affects its lipophilicity and membrane residence time.

-

Primary Targets: Keap1 (Cysteine residues), NF-

B, and mitochondrial proteins.

PART 2: Signaling Pathways – The Hormetic Switch

The biological impact of 4-HHE is dose-dependent. This duality is essential for interpreting biomarker data.

The Nrf2/Keap1 Cytoprotective Pathway

At low concentrations (approx. 1–10

Figure 2: 4-HHE mediated activation of the Nrf2 antioxidant response via Keap1 modification.

PART 3: Analytical Methodologies (The "How-To")

Quantifying 4-HHE is challenging due to its volatility and rapid metabolism. Derivatization is mandatory to stabilize the aldehyde for detection.

Protocol Selection: DNPH vs. 3-NPH

-

Standard Method (DNPH): Uses 2,4-Dinitrophenylhydrazine.[4][5][6][7][8] Robust, widely cited, but suffers from higher background noise in Mass Spec.

-

Advanced Method (3-NPH): Uses 3-Nitrophenylhydrazine.[8][9][10][11][12] Recommended. Offers significantly higher sensitivity (up to 10-fold) and lower background in LC-MS/MS (ESI- mode).

Recommended Protocol: 3-NPH Derivatization LC-MS/MS

Target Matrix: Plasma, Tissue Homogenate (Brain/Retina)

Step 1: Sample Preparation

-

Homogenization: Homogenize tissue (e.g., 10 mg) in PBS containing BHT (Butylated hydroxytoluene, 50

M) to prevent artificial oxidation during processing. -

Internal Standard: Spike sample with isotope-labeled standard (e.g., d3-4-HHE or d3-4-HNE as a surrogate if HHE-specific IS is unavailable).

Step 2: Derivatization (The Critical Step)

-

Reagent: Prepare 25 mM 3-NPH in 50% Methanol.

-

Catalyst: 50 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhances the reaction yield.

-

Reaction: Mix 50

L sample + 50 -

Incubation: 20°C for 30 minutes .

-

Note: Avoid high temperatures (>40°C) which can degrade the unstable hydroxy-alkenal structure.

-

Step 3: Extraction

-

Protein Precipitation: Add 200

L of 20% Trichloroacetic Acid (TCA) . Vortex and centrifuge at 12,000 x g for 10 min. -

Supernatant: Collect supernatant for LC-MS analysis.

Step 4: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH), 2.1 x 100 mm, 1.7

m. -

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Ionization: ESI Negative Mode.

-

MRM Transitions (3-NPH Derivative):

-

Unlike DNPH (m/z 167 fragment), 3-NPH derivatives often fragment to the hydrazine moiety or lose the derivatizing group.

-

Precursor: ~248 m/z (Calculated: MW 114 + 153 - 18 = 249; [M-H]- = 248).

-

Optimization: Perform a product ion scan on the derivatized standard. Look for characteristic losses (often m/z 136 or similar nitro-aromatic fragments).

-

| Parameter | Standard (DNPH) | Advanced (3-NPH) |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine | 3-Nitrophenylhydrazine |

| Ionization Mode | ESI Negative | ESI Negative |

| Sensitivity | Moderate (nM range) | High (pM range) |

| Background Noise | High | Low |

| Precursor Ion (approx) | m/z ~293 | m/z ~248 |

PART 4: Clinical & Preclinical Relevance

Neurodegenerative Disease (Alzheimer's)

4-HHE is significantly elevated in the hippocampus and superior temporal gyrus of Alzheimer's patients. Unlike 4-HNE, which is ubiquitous, 4-HHE elevation correlates specifically with the loss of synaptic DHA.

-

Mechanism: 4-HHE adducts modify glutamate transporters (GLT-1), impairing glutamate clearance and leading to excitotoxicity.

Cardiovascular Health

In endothelial cells, 4-HHE acts via the hormetic mechanism.

-

Observation: Fish oil supplementation (DHA) increases plasma 4-HHE slightly.

-

Effect: This mild increase activates Nrf2, upregulating Heme Oxygenase-1 (HO-1), which exerts anti-inflammatory effects on the vasculature.

Ocular Pathology

The retina has the highest concentration of DHA in the body. 4-HHE is the primary aldehyde marker for Age-Related Macular Degeneration (AMD).

-

Toxicity: High levels of 4-HHE in the Retinal Pigment Epithelium (RPE) induce mitochondrial dysfunction and apoptosis, contributing to geographic atrophy in AMD.

References

-

Long, E. K., & Picklo, M. J. (2010). Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: Make some room HNE. Free Radical Biology and Medicine, 49(1), 1-8. Link

-

Nakagawa, F., et al. (2014). 4-Hydroxy hexenal derived from docosahexaenoic acid protects endothelial cells via Nrf2 activation. PLoS One, 9(7), e101980. Link

-

Founoun, L., et al. (2022).[2] Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1210, 123455. Link

-

Ishikado, A., et al. (2013). 4-Hydroxyhexenal derived from DHA causes apoptosis in human retinal pigment epithelial cells. Journal of Lipid Research, 54(10), 2733-2744. Link

-

Han, B., et al. (2018). 3-Nitrophenylhydrazine derivatization for precise LC-MS/MS quantification of carbonyls. Analytica Chimica Acta, 1034, 100-109. Link

Sources

- 1. 4-Hydroxy Hexenal Derived from Docosahexaenoic Acid Protects Endothelial Cells via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nrf2 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]

- 4. iomcworld.com [iomcworld.com]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. lcms.cz [lcms.cz]

- 8. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. diva-portal.org [diva-portal.org]

The 4-Hydroxyhexenal (4-HHE) Interaction Guide: Mechanisms, Targets, and Analysis

Part 1: Executive Summary

The "Silent Signal" of n-3 PUFA Oxidation While 4-Hydroxy-2-nonenal (4-HNE) is the well-characterized "second messenger" of oxidative stress derived from n-6 fatty acids (like arachidonic acid), 4-Hydroxy-2-hexenal (4-HHE) is its distinct n-3 counterpart. Derived principally from Docosahexaenoic acid (DHA), 4-HHE is physically smaller, more hydrophilic, and possesses distinct diffusion kinetics compared to HNE.

This guide dissects the molecular sociology of 4-HHE: how it acts as a "soft" electrophile to modify cellular macromolecules, the specific signaling pathways it hijacks (Nrf2/NF-

Part 2: Chemical Nature & Reactivity

The Electrophilic Warhead

4-HHE is an

-

C3 Carbon (Electrophile): The primary site for Michael addition by "soft" nucleophiles (Cysteine thiols, Histidine imidazoles).

-

C1 Carbonyl (Electrophile): The site for Schiff base formation with "hard" nucleophiles (Lysine

-amines). -

C4 Hydroxyl Group: Facilitates cyclization reactions, particularly with DNA bases, stabilizing the adducts.

Comparison: 4-HHE vs. 4-HNE

| Feature | 4-HHE (n-3 derived) | 4-HNE (n-6 derived) | Consequence |

|---|---|---|---|

| Carbon Chain | 6 Carbons | 9 Carbons | 4-HHE is less lipophilic; diffuses more easily from membranes to the cytosol/nucleus. |

| Reactivity | Moderate | High | 4-HHE requires higher concentrations to induce toxicity but is a potent signaling modulator. |

| Primary Origin | DHA (Docosahexaenoic acid) | Arachidonic Acid / Linoleic Acid | Linked to fish oil supplementation and retinal health. |

Mechanism of Protein Adduction

The dominant reaction is the Michael Addition to cysteine residues. Unlike simple alkylation, this reaction is reversible under high glutathione (GSH) conditions, making it an ideal "on/off" switch for signaling proteins.

DOT Diagram 1: The Michael Addition Mechanism

Part 3: The Adductome – Specific Targets

The "Adductome" refers to the specific subset of the proteome modified by 4-HHE. Unlike random oxidative damage, 4-HHE targets specific "sensor" cysteines.

The Nrf2/Keap1 Sensor (The Adaptive Response)[4]

-

Target: Keap1 (Kelch-like ECH-associated protein 1).[1]

-

Mechanism: Keap1 is a cysteine-rich repressor that binds Nrf2, targeting it for ubiquitination. 4-HHE alkylates specific cysteines (e.g., Cys151, Cys273, Cys288) on Keap1.

-

Result: Conformational change in Keap1

Release of Nrf2 -

Significance: At low concentrations (<5

M), 4-HHE is cytoprotective .

The NF- B Pathway (The Inflammatory Response)

-

Target: IKK

(Inhibitor of -

Mechanism: 4-HHE can modify Cys179 in the activation loop of IKK

. -

Result: Inhibition of IKK

activity -

Significance: 4-HHE exerts anti-inflammatory effects by suppressing NF-

B, creating a negative feedback loop during oxidative stress.

Metabolic & Mitochondrial Targets

-

Insulin: 4-HHE forms adducts with insulin, altering its tertiary structure and reducing its affinity for the insulin receptor (contributing to insulin resistance).

-

Mitochondrial Enzymes: 4-HHE targets lipoic acid-dependent enzymes (e.g.,

-ketoglutarate dehydrogenase), impairing the TCA cycle and ATP production.

DOT Diagram 2: Signaling Crosstalk

Part 4: Genotoxicity (DNA Interactions)

While protein adducts are often regulatory, DNA adducts are typically mutagenic.

-

Adduct Structure: 4-HHE reacts with Deoxyguanosine (dG) to form

-propano-2'-deoxyguanosine adducts. -

Mechanism: The exocyclic amino group of guanine attacks the aldehyde, followed by ring closure.

-

Consequence: These bulky adducts interfere with Watson-Crick base pairing, causing G

T transversions if not repaired by the Nucleotide Excision Repair (NER) pathway.

Part 5: Metabolism & Detoxification

The cell relies on Glutathione S-Transferases (GSTs) to neutralize 4-HHE.

-

Key Isoform: GSTA4-4 . This isoform has a hydrophobic binding pocket specifically evolved to accommodate the

-unsaturated structure of lipid aldehydes. -

Process: GSTA4-4 catalyzes the conjugation of GSH to C3 of 4-HHE.[4]

-

Transport: The GS-HHE conjugate is actively pumped out of the cell by RLIP76 (Ral-binding protein 1), an ATP-dependent transporter.[2]

Part 6: Experimental Methodologies

Protocol 1: "Click" Proteomics for Adduct Identification

Standard antibody methods are often non-specific. The gold standard for identifying specific targets is chemical proteomics using alkyne-analogs.

Reagents:

-

aHHE: Alkynyl-4-hydroxyhexenal (synthetic analog).

-

Biotin-Azide: For capture.

-

Streptavidin Beads: For enrichment.

Workflow:

-

Treatment: Incubate cells (e.g., endothelial) with 10-50

M aHHE for 1-4 hours. -

Lysis: Lyse cells in buffer containing catalase (to prevent artifactual oxidation) and iodoacetamide (to block free thiols).

-

Click Reaction: Add Biotin-Azide, CuSO

, TCEP (reducing agent), and TBTA (ligand). Incubate 1 hr at RT. -

Precipitation: Precipitate proteins with cold acetone to remove excess reagents.

-

Enrichment: Resuspend and incubate with Streptavidin-agarose beads. Wash stringently (1% SDS, 4M Urea) to remove non-covalent binders.

-

On-Bead Digestion: Digest with Trypsin.

-

LC-MS/MS: Analyze peptides. Look for mass shift corresponding to the HHE-modification on Cysteine/Histidine.

DOT Diagram 3: Chemoproteomic Workflow

Protocol 2: Immunodetection (Western Blotting)

For validating global adduct levels.

-

Sample Prep: Lyse cells in RIPA buffer. Crucial: Add 50 mM NaBH

(Sodium Borohydride) to the lysate for 30 mins.-

Why? This reduces the unstable Schiff base adducts into stable secondary amines, preventing antibody epitope loss and stabilizing the Michael adducts.

-

-

Primary Antibody: Use anti-HHE-Michael Adduct monoclonal antibodies (e.g., Clone HHE-53).

-

Blocking: Use 3% BSA (avoid non-fat milk if it contains high background biotin or oxidized lipids).

Part 7: References

-

Long, E. K., & Picklo, M. J. (2010). Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: Make some room HNE.... Free Radical Biology and Medicine.[5] Link

-

Ishikado, A., et al. (2010).[5] Low concentration of 4-hydroxy hexenal increases heme oxygenase-1 expression through activation of Nrf2 and antioxidative activity in vascular endothelial cells.[5] Biochemical and Biophysical Research Communications.[5] Link

-

Awada, M., et al. (2012). Dietary oxidized n-3 PUFA induce oxidative stress and inflammation: role of intestinal absorption of 4-HHE and reactivity in intestinal cells. Journal of Lipid Research. Link

-

Vila, A., et al. (2008). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives. Chemical Research in Toxicology. Link

-

Zarkovic, N. (2003). 4-Hydroxynonenal as a second messenger of free radicals and growth modifying factor. Life Sciences. Link

-

Soulage, C. O., et al. (2020). Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease. Toxins. Link

-

Hayes, J. D., et al. (2005).[6] Glutathione transferases.[2] Annual Review of Pharmacology and Toxicology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant Role of Glutathione S-Transferases: 4-Hydroxynonenal, a Key Molecule in Stress-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate Specificity Combined with Stereopromiscuity in Glutathione Transferase A4-4-dependent Metabolism of 4-Hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

- 6. Antioxidant Role of Glutathione S-Transferases: 4-Hydroxynonenal, a Key Molecule in Stress-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 4-Hydroxyhexenal (4-HHE) – Chemical Properties, Reactivity, and Analytical Profiling

Executive Summary

4-Hydroxy-2-hexenal (4-HHE) is a bioactive lipid aldehyde generated exclusively from the peroxidation of n-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1] Unlike its n-6 counterpart 4-hydroxynonenal (4-HNE), 4-HHE possesses a shorter carbon chain and distinct electrophilic kinetics, influencing its diffusion radius and target specificity within the proteome. This guide provides a rigorous analysis of 4-HHE’s chemical architecture, synthesis protocols, metabolic fate, and detection methodologies, serving as a foundational reference for experimental design.

Chemical Architecture & Physicochemical Properties[2]

4-HHE is an

Structural Analysis

The molecule possesses three distinct functional sites contributing to its reactivity:

-

Aldehyde Group (C1): Susceptible to oxidation (to acid) or reduction (to alcohol). Participates in Schiff base formation.[3]

-

C2=C3 Double Bond: An electron-deficient region due to conjugation with the carbonyl, acting as a Michael acceptor.

-

Secondary Hydroxyl Group (C4): Facilitates cyclization and hemiacetal formation.

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | (E)-4-hydroxyhex-2-enal |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Physical State | Colorless to pale yellow oil (pure form) |

| Solubility | Soluble in organic solvents (EtOH, DMSO, CH₂Cl₂); sparingly soluble in water |

| Stability | Unstable at RT; prone to polymerization and oxidation.[2][4] Store at -80°C under Argon. |

| Precursors | n-3 PUFAs (DHA, EPA, Linolenic acid) |

| Major Reactivity | Soft Electrophile (Michael Addition >> Schiff Base) |

Mechanisms of Reactivity: The "Soft" Electrophile[6]

4-HHE is classified as a "soft" electrophile according to the Hard and Soft Acids and Bases (HSAB) theory. This dictates its preferential reaction with "soft" nucleophiles in biological systems.[5]

Michael Addition (Dominant Pathway)

The most kinetically favorable reaction occurs at the C3 position.

-

Primary Target: Cysteine (Cys) thiolate anions (

). -

Secondary Targets: Histidine (His) imidazole nitrogens and Lysine (Lys)

-amino groups. -

Mechanism: The nucleophile attacks the

-carbon (C3), breaking the C=C double bond and forming a stable Michael adduct.

Schiff Base Formation

A secondary reaction involves the aldehyde carbonyl reacting with primary amines (Lysine residues) to form an imine (Schiff base). This is often reversible unless stabilized by reduction or secondary cyclization (pyrrole formation).

Visualization of Reactivity Sites

Figure 1: Chemical reactivity map of 4-HHE highlighting the dominance of Michael addition at C3 over Schiff base formation at C1.

Experimental Protocol: Generation and Handling

Due to the instability of the free aldehyde, 4-HHE is commercially supplied as a dimethyl acetal (DMA) precursor. The following protocol describes the generation of fresh, free aldehyde for experimentation.

Protocol 1: Acid Hydrolysis of 4-HHE Dimethyl Acetal

Objective: Generate free 4-HHE from stable diethyl/dimethyl acetal precursor.

Reagents:

-

4-HHE Dimethyl Acetal (stored at -20°C).

-

1 mM Hydrochloric Acid (HCl).

-

Acetonitrile (ACN) or Ethanol (EtOH).

Methodology:

-

Preparation: Aliquot the required amount of 4-HHE acetal into a glass vial (avoid plastics to prevent leaching/adsorption).

-

Hydrolysis: Resuspend the acetal in 1 mM HCl.

-

Note: Ensure the solvent ratio allows solubility. A common mix is 1:1 ACN:1mM HCl.

-

-

Incubation: Incubate at room temperature for 1 hour .

-

Causality: This time is sufficient to cleave the acetal protecting group without causing significant polymerization of the liberated aldehyde.

-

-

Neutralization (Optional but Recommended): If the acidic pH interferes with downstream biological assays, neutralize with an equimolar amount of NaOH or dilute significantly into the biological buffer (e.g., PBS).

-

Quantification: Verify concentration using UV spectrophotometry.

- : ~224 nm (in ethanol/water).

-

Extinction coefficient (

): ~13,750 M⁻¹cm⁻¹.

Critical Handling Rule: Always prepare fresh. Free 4-HHE degrades by ~10-20% within 24 hours even at 4°C.

Metabolic Fate & Detoxification Pathways[7][8]

Understanding the metabolic clearance of 4-HHE is vital for interpreting its half-life and toxicity in vivo.

Key Enzymatic Pathways

-

Glutathione S-Transferases (GSTs): Conjugate 4-HHE with Glutathione (GSH) to form GS-HHE.[2]

-

Note: 4-HHE is a poorer substrate for hGSTA4-4 compared to 4-HNE, leading to potentially different accumulation kinetics.[6]

-

-

Aldehyde Dehydrogenases (ALDH): Oxidize 4-HHE to 4-hydroxy-2-hexenoic acid (HHA).

-

Aldose Reductase (AR): Reduces 4-HHE to 1,4-dihydroxy-2-hexene (DHH).

Metabolic Pathway Diagram

Figure 2: Major detoxification pathways for 4-HHE. GST conjugation and ALDH-mediated oxidation are the primary clearance routes.

Analytical Detection: LC-MS/MS Workflow

Direct detection of 4-HHE is challenging due to its volatility and ionization efficiency. Derivatization is the industry standard for accurate quantification.

Protocol 2: DNPH Derivatization for LC-MS/MS

Objective: Stabilize 4-HHE and enhance ionization for mass spectrometry.

Reagents:

-

2,4-Dinitrophenylhydrazine (DNPH).

-

Formic Acid (FA).

-

Internal Standard: d3-4-HHE (deuterated).

Workflow:

-

Sample Prep: Add 50 µL of plasma/lysate to a tube. Spike with Internal Standard.

-

Derivatization: Add 50 µL of DNPH solution (e.g., 5 mM in ACN with 1% Formic Acid).

-

Incubation: Incubate at RT for 30 minutes .

-

Extraction: Extract the derivative using Ethyl Acetate or Hexane. Evaporate to dryness and reconstitute in Mobile Phase (50:50 Water/ACN).

-

LC-MS/MS Settings:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Ionization: ESI Negative Mode (DNPH derivatives ionize best in negative mode).

-

MRM Transition: Monitor specific transitions for HHE-DNPH (Parent ion

DNPH fragment).

-

Comparative Analysis: 4-HHE vs. 4-HNE

While structurally similar, the biological footprint of 4-HHE differs from 4-HNE.[9]

| Feature | 4-HHE (Hydroxyhexenal) | 4-HNE (Hydroxynonenal) |

| Origin | n-3 PUFA (DHA, EPA) | n-6 PUFA (Arachidonic Acid) |

| Carbon Chain | 6 Carbons | 9 Carbons |

| Hydrophobicity | Lower | Higher (more membrane partitioning) |

| Reactivity | Moderate | High |

| Primary Detox | Aldose Reductase / GST | GSTA4-4 / ALDH2 |

| Signaling | Nrf2 activator, NF-kB modulator | Potent apoptotic inducer |

References

-

Long, E. K., & Picklo, M. J. (2010). Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: Make some room HNE. Free Radical Biology and Medicine, 49(1), 1-8. Link

-

Awada, M., et al. (2012). Oxidized metabolites of DHA and EPA: 4-HHE and 4-HNE in plasma of patients with chronic kidney disease. Redox Biology, 1(1), 1-10. Link

-

Ishikura, S., et al. (2015). 4-Hydroxyhexenal, a lipid peroxidation product of n-3 polyunsaturated fatty acids, is a substrate for aldose reductase. Chemico-Biological Interactions, 234, 250-256. Link

-

Guéraud, F. (2017). 4-Hydroxynonenal and 4-hydroxyhexenal: basic chemistry and biochemistry. Free Radical Biology and Medicine. Link

-

Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Redox Biology, 1(1), 145-152. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MOLECULAR MECHANISMS OF 4-HYDROXY-2-NONENAL AND ACROLEIN TOXICITY: NUCLEOPHILIC TARGETS AND ADDUCT FORMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-hydroxyhexenal, 17427-08-6 [thegoodscentscompany.com]

- 8. Lipid Aldehydes 4-Hydroxynonenal and 4-Hydroxyhexenal Exposure Differentially Impact Lipogenic Pathways in Human Placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: 4-Hydroxyhexenal (4-HHE) in Pathological Signaling & Diagnostics

Topic: 4-Hydroxyhexenal (4-HHE) Involvement in Pathological Conditions: A Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Leads

Executive Summary: The Hormetic Paradox of Lipid Aldehydes

In the landscape of lipid peroxidation, 4-Hydroxynonenal (4-HNE) has historically monopolized research attention. However, 4-Hydroxyhexenal (4-HHE) —the specific peroxidation product of n-3 polyunsaturated fatty acids (PUFAs) like Docosahexaenoic acid (DHA) and Eicosapentaenoic acid (EPA)—has emerged as a critical, yet distinct, modulator of cellular pathology.

For drug development professionals, 4-HHE represents a hormetic paradox : at physiological concentrations (<1 µM), it acts as a signaling electrophile activating adaptive defense mechanisms (Nrf2); at pathophysiological concentrations (accumulation in diabetes, retinal degeneration, or atherosclerosis), it drives protein carbonylation, mitochondrial dysfunction, and apoptosis.

This guide provides a mechanistic deep-dive into 4-HHE’s involvement in disease, supported by validated analytical protocols for its detection in complex biological matrices.[1]

Part 1: Biochemistry & Molecular Origin

The n-3 Specificity

Unlike 4-HNE, which derives from n-6 PUFAs (Arachidonic Acid, Linoleic Acid), 4-HHE is the primary α,β-unsaturated aldehyde generated from the oxidation of n-3 PUFAs .[2][3] This distinction is critical for researchers studying tissues rich in DHA, such as the retina and brain .

Reactivity Profile: The Michael Addition

4-HHE is an electrophile that covalently modifies nucleophilic amino acid residues (Cysteine, Histidine, and Lysine) on proteins.

-

Mechanism: Michael addition to the C=C double bond.[4]

-

Result: Formation of stable 4-HHE-protein adducts (carbonylation).

-

Consequence: These adducts alter protein tertiary structure, inhibit enzymatic activity, and can act as "neo-antigens" triggering autoimmune-like responses.

Part 2: Pathological Mechanisms

Metabolic Disorders: Type 2 Diabetes & Insulin Resistance

Research indicates 4-HHE is not merely a bystander but a causal agent in beta-cell dysfunction.

-

Beta-Cell Toxicity: 4-HHE accumulates in pancreatic beta-cells under hyperglycemic conditions. It forms adducts with insulin, potentially altering its secretion or folding.

-

Skeletal Muscle: In L6 muscle cells, 4-HHE treatment blunts insulin signaling, contributing to systemic insulin resistance.

-

Mechanism: 4-HHE activates the IKK/NF-κB pathway, driving a pro-inflammatory state that inhibits insulin receptor substrate (IRS) phosphorylation.

Ocular Pathology: Retinal Degeneration

The retina contains the highest concentration of DHA in the body, making it uniquely susceptible to 4-HHE formation.

-

AMD (Age-Related Macular Degeneration): Oxidative stress in the Retinal Pigment Epithelium (RPE) generates 4-HHE.

-

Light Damage: Intense light exposure triggers a rapid spike in 4-HHE-protein adducts, preceding photoreceptor apoptosis.[5]

-

Therapeutic Implication: Scavenging 4-HHE or upregulating aldehyde dehydrogenases (ALDH) are potential therapeutic strategies for AMD.

Cardiovascular Disease: Endothelial Dysfunction

While n-3 PUFAs are cardioprotective, their oxidized products can be deleterious if antioxidant defenses fail.

-

Endothelial Apoptosis: 4-HHE induces apoptosis in endothelial cells via the mitochondrial pathway (Bax upregulation/Bcl-2 downregulation).

-

Peroxynitrite Mediation: The toxicity of 4-HHE in the vasculature is often mediated by the generation of peroxynitrite (ONOO⁻), leading to severe nitrosative stress.

Part 3: Signaling Pathways (Visualization)